N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine
Description
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-cyano-1-propan-2-yl-1-pyridin-3-ylguanidine |
InChI |
InChI=1S/C10H13N5/c1-8(2)15(10(12)14-7-11)9-4-3-5-13-6-9/h3-6,8H,1-2H3,(H2,12,14) |
InChI Key |
UFZJMJYBXHZWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CN=CC=C1)C(=NC#N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves the reaction of 3-(1-methylethylthio)pyridine with cyanamide and hypochlorite in a nitrile solvent. The process is adapted from sulfilimine synthesis protocols.
Procedure :
-
Dissolve cyanamide (75 mmol) and hypochlorite (74.8 mmol) in acetonitrile (25–75% v/v) at −5°C.
-
Add 3-(1-methylethylthio)pyridine (51.6 mmol) dropwise while maintaining pH 8–12 using NaOH or K₃PO₄.
-
Stir for 7 hours at −5°C, then warm to room temperature and isolate the organic phase.
Optimization :
Analytical Validation :
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
-
¹H NMR (CDCl₃): δ 1.3–1.5 (m, isopropyl CH₃), 3.3–3.7 (m, pyridine CH), 6.8–8.2 (m, pyridine aromatic H).
Condensation with N-Cyanodiphenylimidocarbonate
Two-Step Synthesis
Adapted from cimetidine synthesis, this method uses N-cyanodiphenylimidocarbonate to introduce the cyano group.
Procedure :
Step 1 :
-
React 3-(1-methylethylamino)pyridine with N-cyanodiphenylimidocarbonate (1:1 molar ratio) in isopropanol at 0–30°C.
-
Add triethylamine (2 eq.) to deprotonate the amine.
Step 2 :
-
Treat the intermediate with methylamine (3–5 eq.) in n-butanol at 20–117°C for 2 hours.
Optimization :
Analytical Validation :
-
FTIR : 2250 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O).
One-Pot Halogenation-Cyanation
Halogen-Mediated Cyclization
Based on cyano-substituted sulfilimine synthesis, this method uses methylvinylketone and chlorine/bromine .
Procedure :
-
Halogenate methylvinylketone with Cl₂ or Br₂ in CH₂Cl₂ at −10°C.
-
Add 3-pyridinylamine and cyanamide (1:1.2 ratio) in methanol at 25°C.
-
Stir for 12 hours and purify via silica gel chromatography.
Optimization :
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 94.3 | >95 | High yield, scalable |
| Condensation | 85–92 | 90–93 | Mild conditions |
| Halogenation-Cyanation | 78–82 | 88–90 | One-pot synthesis |
Table 2: Reaction Conditions
| Method | Temp. Range (°C) | Solvent | Key Reagents |
|---|---|---|---|
| Nucleophilic Substitution | −20 to 10 | Acetonitrile | Cyanamide, hypochlorite |
| Condensation | 0–117 | Isopropanol | N-Cyanodiphenylimidocarbonate |
| Halogenation-Cyanation | −10 to 25 | CH₂Cl₂/MeOH | Methylvinylketone, Cl₂/Br₂ |
Industrial-Scale Considerations
-
Nucleophilic Substitution : Preferred for scalability due to simple phase separation and low-temperature requirements.
-
Waste Management : Hypochlorite byproducts require neutralization with NaHSO₃.
-
Cost Efficiency : Cyanamide and acetonitrile are cost-effective vs. N-cyanodiphenylimidocarbonate.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the cyano or pyridinyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine has several notable applications across different scientific domains:
Chemistry
- Synthesis of Heterocyclic Compounds : The compound serves as a reactant in synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.
Biology
- Biological Activity Investigation : Research has focused on its interactions with biomolecules, revealing potential effects on enzymatic activities and cellular pathways.
Medicine
- Therapeutic Applications : The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammatory diseases. Its mechanism may involve enzyme inhibition or receptor modulation.
Industry
- Specialty Chemicals Production : Utilized in producing specialty chemicals and materials, highlighting its industrial relevance.
Case Studies and Research Findings
Research studies have provided insights into the biological activities and therapeutic potentials of this compound:
Gene Transfection Studies
Investigations into gene transfection have shown that this compound can enhance the efficiency of gene delivery systems, making it a candidate for gene therapy applications.
Cytotoxicity and Cellular Uptake
Studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro tests indicated significant inhibition of cell proliferation at micromolar concentrations.
Therapeutic Applications
Research has indicated that this compound may reduce inflammatory markers in cell cultures treated with pro-inflammatory stimuli. Animal model studies have shown reduced swelling and pain, supporting its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |
| Receptor Modulation | Interacts with receptors affecting cell signaling |
| Anti-inflammatory Effects | Reduces production of pro-inflammatory cytokines |
| Antitumor Activity | Exhibits cytotoxic effects against cancer cell lines |
Mechanism of Action
The mechanism of action of N-Cyano-N’-(1-methylethyl)-N’-pyridin-3-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano and pyridinyl groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The target compound’s uniqueness lies in its isopropyl and pyridin-3-yl substituents. Below is a comparison with key analogs:
Table 1: Substituent and Molecular Data
Key Observations :
Key Observations :
Key Observations :
- Pharmacological Potential: Thiazolyl (Compound 25) and pyridinyl (target) groups may enhance receptor targeting, whereas nitroso derivatives (MNNG) are toxic .
- Toxicological Gaps : The target compound’s safety profile is unstudied, a common issue for many guanidines (–6,12).
Biological Activity
N-Cyano-N'-(1-methylethyl)-N'-pyridin-3-ylguanidine, also known by its CAS number 84213-57-0, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- Structure : The compound features a guanidine moiety attached to a pyridine ring and a cyano group, contributing to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 2.8 | Induction of apoptosis |
| K562 | 0.70 | Cell cycle arrest |
| CEM | 2.3 | Tubulin assembly inhibition |
These values suggest that the compound may selectively target cancer cells while sparing normal cells, which is a desirable property in anticancer therapeutics .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promise in antiparasitic applications. Studies have demonstrated that similar compounds can inhibit the growth of parasites such as Trypanosoma species, which are responsible for diseases like Chagas disease and sleeping sickness.
Analgesic Effects
Preliminary investigations into the analgesic properties of related compounds have suggested that they may exert pain-relieving effects comparable to established analgesics. Molecular docking studies indicate that these compounds interact with pain-related receptors, potentially leading to their analgesic effects .
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on HeLa cells, researchers observed a dose-dependent increase in apoptosis markers after treatment with the compound at varying concentrations. The study reported an IC50 value of 2.8 µM, indicating potent cytotoxicity against cervical cancer cells .
Case Study 2: Selective Toxicity
Another investigation focused on K562 cells (a chronic myeloid leukemia cell line) revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, with an IC50 value of 0.70 µM. This suggests that the compound may interfere with cellular division processes critical for cancer progression .
Q & A
Q. Table 1. Synthetic Yields for N-Cyano-Substituted Guanidines
| Substituent | Yield | Purification Method |
|---|---|---|
| Ethyl | 73% | Column chromatography |
| Propyl | 63% | Column chromatography |
| Phenyl | ~100% | H₂O wash, no further steps |
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Multi-modal analytical techniques are employed:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyridin-3-yl vs. pyridin-2-yl isomers) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted dicyanamide) .
- X-ray Crystallography : Resolves bond-length anomalies (e.g., C–N imine single bonds at 1.368–1.408 Å and double bonds at 1.288 Å) and non-classical hydrogen bonding (C–H···O interactions at 2.81 Å) .
Advanced: What strategies resolve contradictions in biological activity data for structurally similar guanidine derivatives?
Answer:
Discrepancies often arise from substituent electronic effects or assay conditions. Strategies include:
- Comparative SAR Studies : Substituting electron-withdrawing groups (e.g., CF₃, Cl) enhances bioactivity. For example, N-cyano-N'-(3,5-dichlorophenyl)guanidine inhibits insulin release 3× more effectively than non-halogenated analogs .
- Dose-Response Curves : Use submaximal agonist concentrations (e.g., 1 mM carbachol) to unmask antagonism in receptor-binding assays .
- Orthogonal Assays : Combine in vitro (e.g., IC₅₀ in beta cells) and in silico (molecular docking) data to validate target specificity .
Advanced: How can computational modeling predict biological targets for this compound?
Answer:
- Molecular Docking : Simulate ligand-receptor interactions (e.g., P2X7 purinergic receptors) using software like AutoDock Vina. Focus on hydrogen-bonding residues (e.g., Lys⁶³, Asp²⁸⁰) to predict binding affinity .
- Pharmacophore Mapping : Identify critical features (e.g., cyano group for H-bond acceptance) using tools like Schrödinger’s Phase. Validate with mutagenesis studies .
Basic: What purification techniques optimize purity for N-cyano-substituted guanidines?
Answer:
- Column Chromatography : DCM/MeOH/ammonia (9:1:0.1) resolves polar byproducts (e.g., unreacted amines) .
- Recrystallization : Acetonitrile at low temperatures (273 K) minimizes solvent inclusion in crystals .
- Solvent Polarity : High-polarity solvents (e.g., EtOH/H₂O) improve crystal lattice formation for X-ray analysis .
Advanced: What challenges arise when introducing trifluoromethyl groups into guanidine derivatives?
Answer:
- Reagent Sensitivity : Trifluoromethylating agents (e.g., Ruppert-Prakash reagent) require anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Steric Hindrance : Bulky CF₃ groups reduce reaction yields (e.g., 45–60% for N'-trifluoromethylpyridinyl analogs vs. 75% for methyl derivatives) .
- Catalyst Optimization : Transition-metal catalysts (e.g., CuI) accelerate C–F bond formation but require rigorous post-synthesis metal scavenging .
Basic: Which analytical techniques characterize the pyridine ring’s electronic environment?
Answer:
- ¹³C NMR Chemical Shifts : Electron-withdrawing groups (e.g., Cl, CF₃) deshield pyridine carbons (δ 150–160 ppm) .
- UV-Vis Spectroscopy : Conjugation with the guanidine moiety shifts λmax (e.g., 270 nm for pyridin-3-yl vs. 255 nm for pyridin-2-yl) .
- X-ray Diffraction : Measures π-π stacking distances (3.4–3.7 Å) to assess aromatic interactions in crystal lattices .
Advanced: How do non-classical hydrogen bonds influence crystal packing and stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
